

# A Technical Guide to Dihydroxyaluminum Sodium Carbonate: Synthesis, Characterization, and Analysis

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## Compound of Interest

Compound Name: *Dihydroxyaluminum sodium carbonate*

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## Abstract

**Dihydroxyaluminum sodium carbonate** (DASC), with the chemical formula  $\text{NaAl}(\text{OH})_2\text{CO}_3$ , is a widely utilized active pharmaceutical ingredient, primarily known for its application as an antacid.[1] This technical guide provides an in-depth overview of DASC, with a particular focus on its synthesis, physicochemical properties, and the analytical methodologies crucial for its characterization. Notably, DASC is typically an amorphous powder or is found as poorly formed crystals, a characteristic that dictates the analytical approaches for its structural elucidation.[1][2][3] This document consolidates key quantitative data, details experimental protocols for its synthesis and analysis, and presents visual workflows to aid in the comprehension of these processes.

## Physicochemical Properties

**Dihydroxyaluminum sodium carbonate** is a basic inorganic salt that functions by neutralizing hydrochloric acid in gastric secretions.[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	$\text{CH}_2\text{AlNaO}_5$	[4]
Molecular Weight	143.99 g/mol	[1][3]
Appearance	Amorphous powder or poorly formed crystals	[1][2][3]
pH (1 in 25 suspension)	9.9 – 10.2	[4][5][6]
Density	2.144 g/cm <sup>3</sup>	[3]
Loss on Drying	Not more than 14.5% (at 130°C to constant weight)	[4][5][6]
Sodium Content	15.2% – 16.8%	[1][6]
Assay	98.3% – 107.9% (on dried basis)	[1][4]
Acid-Neutralizing Capacity	≥ 75.0% of the expected mEq value	[4][5][6]

## Synthesis of Dihydroxyaluminum Sodium Carbonate

Two primary methods for the synthesis of **Dihydroxyaluminum sodium carbonate** are prevalent in the literature.

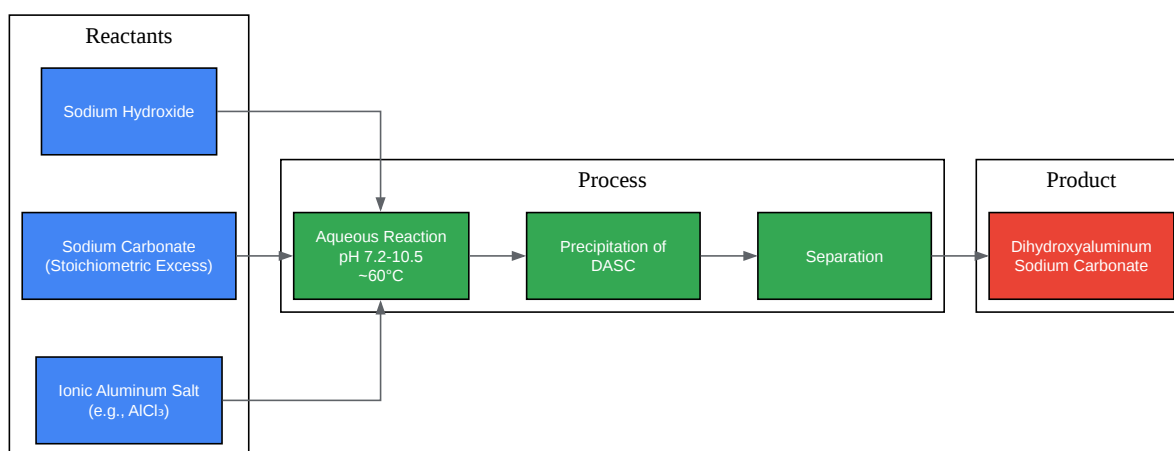
### Reaction of an Ionic Aluminum Salt with Sodium Carbonate

This method involves the precipitation of **Dihydroxyaluminum sodium carbonate** from an aqueous solution.

Experimental Protocol:

- An ionic aluminum salt, such as aluminum chloride, is dissolved in an aqueous medium.

- A stoichiometric excess of sodium carbonate is added to the solution. A weight ratio of at least ten parts sodium carbonate to one part aluminum salt is recommended.
- Sodium hydroxide is used to maintain the pH of the reaction mixture between 7.2 and 10.5.  
[2][7]
- The reaction is typically conducted at a controlled temperature, for instance, around 60°C.[7]
- The precipitated **Dihydroxyaluminum sodium carbonate** is then separated from the aqueous medium.
- The process can be optimized to precipitate the sodium salt by-product, facilitating the recycling of sodium carbonate.[7]



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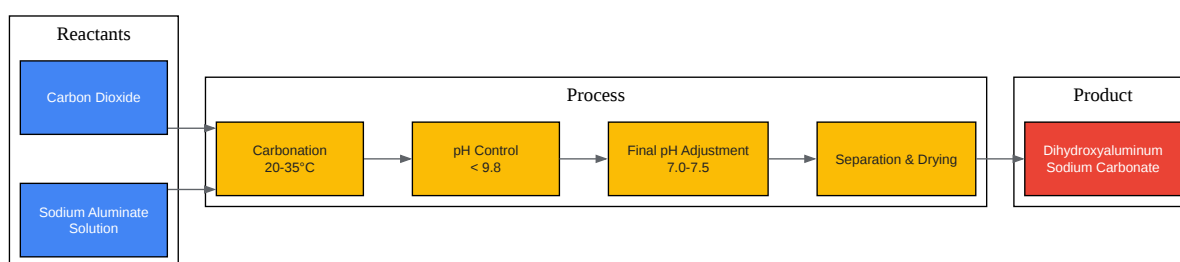
**Caption:** Synthesis of DASC via reaction of an ionic aluminum salt with sodium carbonate.

## Carbonation of Sodium Aluminate

This process involves the reaction of a sodium aluminate solution with carbon dioxide.

## Experimental Protocol:

- An aqueous sodium aluminate solution with a  $\text{Na}_2\text{O}/\text{Al}_2\text{O}_3$  molar ratio of 1:1 to 1.25:1 is prepared.[8]
- The reaction is conducted at a temperature between 20 and 35°C.[8]
- Carbon dioxide is introduced into the water to saturation.
- The sodium aluminate solution is continuously added while maintaining the introduction of carbon dioxide.
- The pH of the suspension is kept below 9.8, preferably between 8.8 and 9.8, during precipitation.[8]
- After the addition is complete, the pH is adjusted to 7.0-7.5 with carbon dioxide.
- The resulting precipitate is separated and dried at an elevated temperature.[8]



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**Caption:** Synthesis of DASC via carbonation of sodium aluminate.

## Analytical Protocols

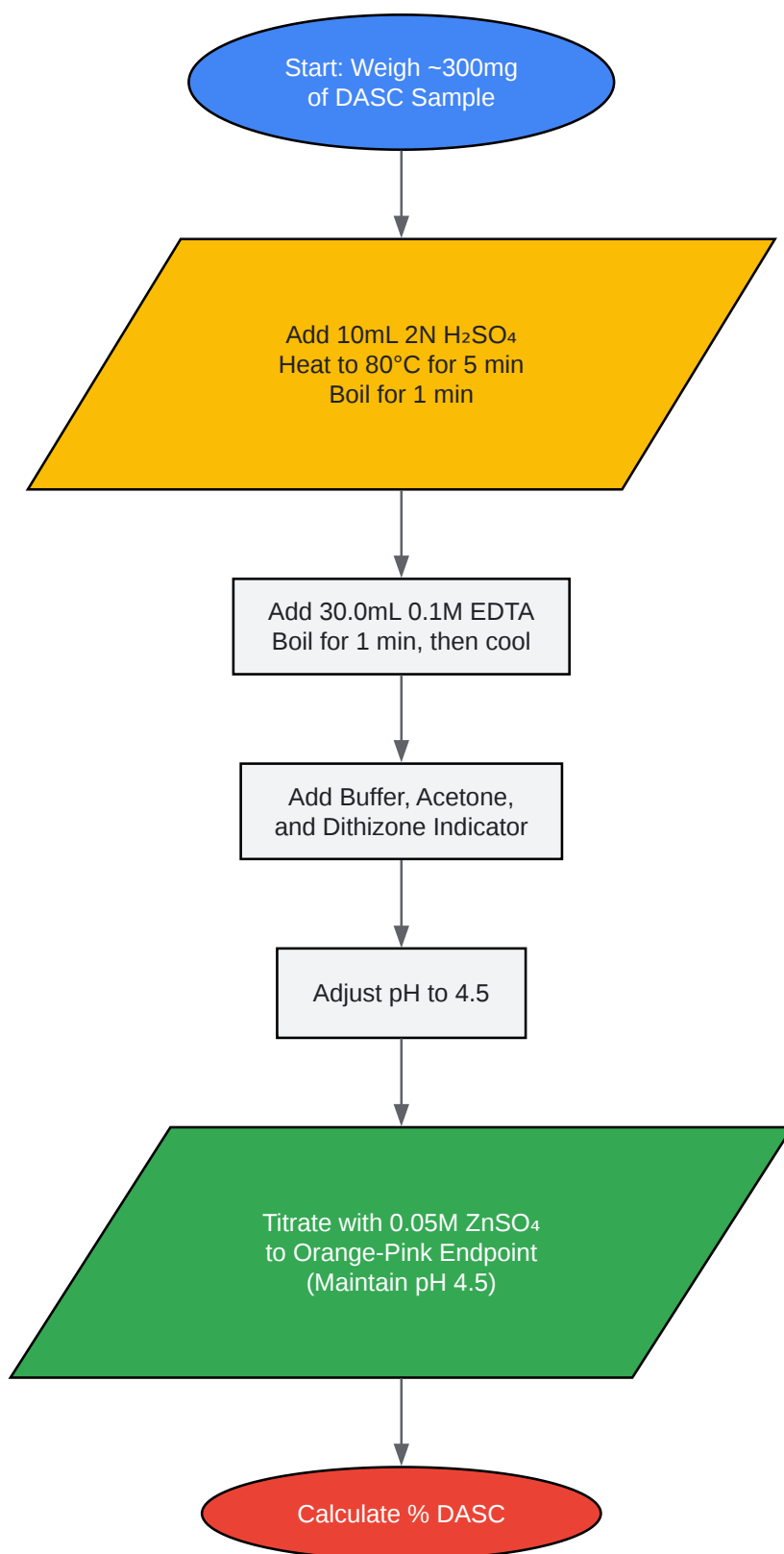
The following are detailed experimental protocols for the key analytical tests for **Dihydroxyaluminum sodium carbonate** as specified in the United States Pharmacopeia (USP).[4]

## Assay (Determination of Aluminum Content)

This assay determines the percentage of **Dihydroxyaluminum sodium carbonate** in a sample.

Experimental Protocol:

- **Sample Preparation:** Accurately weigh about 300 mg of undried **Dihydroxyaluminum Sodium Carbonate** and transfer to a 250-mL beaker.
- **Digestion:** Add 10 mL of 2 N sulfuric acid, cover the beaker, heat to 80°C for 5 minutes, and then boil for 1 minute.
- **Complexation:** Add 30.0 mL of 0.1 M edetate disodium (EDTA), boil for another minute, and then cool.
- **Buffering and Masking:** Add 10 mL of acetic acid-ammonium acetate buffer, 50 mL of acetone, and 2 mL of dithizone indicator.
- **Titration:** Adjust the pH to 4.5 with ammonium hydroxide or dilute sulfuric acid. Titrate with 0.05 M zinc sulfate, maintaining the pH at 4.5, until the color changes to an orange-pink.
- **Blank Determination:** Perform a blank determination and make any necessary corrections.
- **Calculation:** Each mL of 0.1 M Edetate disodium is equivalent to 14.40 mg of **Dihydroxyaluminum sodium carbonate**.



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**Caption:** Workflow for the assay of **Dihydroxyaluminum sodium carbonate**.

## Sodium Content Determination

This procedure determines the sodium content using atomic absorption spectroscopy.

### Experimental Protocol:

- Potassium Chloride Solution: Prepare a solution of 38 mg/mL potassium chloride in water.
- Sodium Chloride Stock Solution: Prepare a stock solution of sodium chloride (previously dried at 105°C for 2 hours) in water containing 10.0 µg/mL of sodium.
- Standard Solutions: Prepare standard solutions containing 0.5 µg/mL and 1.0 µg/mL of sodium from the stock solution, each also containing 4 mL of 1 N HCl and 10 mL of the potassium chloride solution per 100 mL.
- Test Solution:
  - Accurately weigh about 250 mg of previously dried **Dihydroxyaluminum Sodium Carbonate** into a 200-mL volumetric flask.
  - Add 40 mL of 1 N hydrochloric acid and boil for 1 minute.
  - Cool, dilute with water to volume, and mix.
  - Transfer 10.0 mL of this solution to a 100-mL volumetric flask, dilute with water to volume, and mix.
  - Transfer 5.0 mL of this diluted solution to a 100-mL volumetric flask containing 4.0 mL of 1 N hydrochloric acid and 10.0 mL of the potassium chloride solution, then dilute with water to volume and mix.
- Instrumental Analysis: Concomitantly determine the absorbances of the standard solutions and the test solution at the sodium emission line (589.0 nm) using an atomic absorption spectrophotometer.
- Calculation: Plot the absorbances of the standard solutions versus their concentrations and determine the concentration of sodium in the test solution from the standard curve. Calculate the percentage of sodium in the original sample.

## Acid-Neutralizing Capacity

This test measures the ability of the substance to neutralize acid.

Experimental Protocol:

- Accurately weigh about 425 mg of the undried material.
- Follow the procedure outlined in USP general chapter <301>.[9][10] This typically involves adding a known excess of hydrochloric acid, stirring for a specified time, and then back-titrating the excess acid with a standardized solution of sodium hydroxide to a pH of 3.5.[9][10]
- The acid-neutralizing capacity is expressed in mEq per gram of the substance. Each milligram of  $\text{NaAl}(\text{OH})_2\text{CO}_3$  has an expected acid-neutralizing capacity of 0.0278 mEq.[5][6]

## Conclusion

**Dihydroxyaluminum sodium carbonate**, while lacking a well-defined crystalline structure, is a well-characterized compound in terms of its synthesis and analytical properties. The information and protocols presented in this guide offer a comprehensive resource for professionals in research and drug development. The amorphous nature of this material underscores the importance of robust analytical techniques beyond traditional crystallography for quality control and characterization. The detailed methodologies for synthesis and analysis provide a solid foundation for further investigation and application of this significant pharmaceutical ingredient.

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